Enantioselective Enzyme Inhibition Profile
The enzymatic target engagement of 3-chloroalanine is strictly stereochemistry-dependent. The D-isomer (corresponding to the (R)-configuration) shows primary activity, while the L-isomer exhibits broad, less specific inhibitory profiles. Specifically, β-chloro-D-alanine acts as a potent, irreversible mechanism-based inactivator of glutamate racemase (MurI) in Mycobacterium tuberculosis, demonstrating 90–95% inhibition, whereas it is a poor inhibitor of recombinant M. tuberculosis alanine racemase (Alr), indicating a high degree of target selectivity within the D-alanine pathway. [1] In contrast, the L-isomer (β-chloro-L-alanine) inhibits multiple enzymes including threonine deaminase and alanine racemase with lower specificity, showing an IC50 of 0.15 (pH 8.0) against certain targets. [2]
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | β-chloro-D-alanine (D-isomer, (R)-configuration): 90–95% inhibition of glutamate racemase (MurI); poor inhibition of alanine racemase (Alr) [1] |
| Comparator Or Baseline | β-chloro-L-alanine (L-isomer, (S)-configuration): IC50 0.15 (pH 8.0); inhibits threonine deaminase and alanine racemase with broader, less specific activity [2] |
| Quantified Difference | D-isomer shows >90% target-specific inhibition vs. L-isomer IC50 of 0.15 with broader off-target activity |
| Conditions | M. tuberculosis glutamate racemase (MurI) and alanine racemase (Alr) enzyme assays; BRENDA enzyme ligand database |
Why This Matters
For researchers developing stereoselective enzyme inhibitors or studying the D-alanine pathway, starting from the correct enantiomer is critical to avoid confounding off-target effects inherent in the L-isomer.
- [1] BRENDA Enzymes. Ligand 3-chloro-D-alanine. 90–95% inhibition of glutamate racemase; poor activity against alanine racemase. View Source
- [2] BRENDA Enzymes. Ligand beta-chloro-L-alanine. IC50 0.15 (pH 8.0). View Source
